molecular formula C13H14N6O2S B2430482 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034589-73-4

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2430482
CAS No.: 2034589-73-4
M. Wt: 318.36
InChI Key: RBKUHKODDMLTQU-UHFFFAOYSA-N
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Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound that showcases the diverse applications of modern synthetic chemistry. Its unique structure combines various functional groups, making it a versatile candidate for scientific research.

Preparation Methods

Synthetic routes for N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide involve multi-step processes. The starting materials typically include commercially available reagents, and the synthesis proceeds through several key steps:

  • Formation of the oxadiazole ring

    This step usually involves the cyclization of appropriate acyl hydrazides with nitrile oxides under controlled conditions.

  • Construction of the triazole ring

    Through a [3+2] cycloaddition reaction (often using copper-catalyzed azide-alkyne cycloaddition), the triazole ring is formed.

  • Linking to the thiophene derivative

    The final step involves coupling the intermediate triazole-oxadiazole compound with a thiophene derivative through amidation or similar coupling reactions.

Industrial production methods would necessitate optimization for scale, typically by refining reaction conditions, selecting appropriate solvents, and ensuring efficient purification steps to maximize yield and purity.

Chemical Reactions Analysis

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide undergoes various reactions:

  • Oxidation and reduction

    The compound can be oxidized or reduced under specific conditions, altering its functional groups to create different derivatives. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

  • Substitution reactions

    The thiophene and triazole rings are prone to substitution reactions where electrophiles or nucleophiles replace hydrogen atoms on these rings. Typical reagents include halogens or organometallics.

  • Amidation and esterification

    The amide group can be transformed into esters or other amides using appropriate catalysts and conditions.

Major products from these reactions depend on the specific pathways chosen and the reaction conditions employed.

Scientific Research Applications

This compound has several scientific research applications across chemistry, biology, medicine, and industry:

  • Chemistry

    As a building block for synthesizing more complex molecules, its reactivity and unique structure make it valuable for creating diverse libraries of compounds.

  • Biology

    It serves as a probe for studying biological processes due to its potential interactions with various biomolecules.

  • Medicine

    The compound is explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry

    In materials science, it could be used in the development of novel polymers or as a precursor for materials with specific electronic properties.

Mechanism of Action

The compound's effects are mediated through its interaction with molecular targets, which could include enzymes, receptors, or other cellular components. The precise mechanism would vary based on the specific application, but generally, it involves binding to the target and modifying its activity, either by inhibition, activation, or modulation of its function.

Comparison with Similar Compounds

Similar compounds include those with triazole, oxadiazole, or thiophene groups. For instance, 1H-1,2,3-triazole-based compounds are known for their bioactivity and versatility in click chemistry. Thiophene derivatives are used in various electronic applications due to their conductive properties. This compound's uniqueness lies in its combination of these functional groups, offering a synergistic effect not found in simpler analogs.

Examples of similar compounds:

  • 1H-1,2,3-triazole derivatives

  • 1,2,4-oxadiazole derivatives

  • Thiophene-based compounds

This makes N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide a distinct and versatile molecule in both research and industrial applications.

Properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S/c1-9-15-13(21-17-9)11-7-19(18-16-11)4-3-14-12(20)6-10-2-5-22-8-10/h2,5,7-8H,3-4,6H2,1H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKUHKODDMLTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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